3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluorophenyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-(3-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with sulfur and other reagents to form the thiadiazole ring.
Functionalization with Pyridine and Trifluorophenyl Groups:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and trifluorophenyl groups, using reagents like halogens or nucleophiles
Scientific Research Applications
3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase activity, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole core but differ in their substituents and biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine structure but lack the trifluorophenyl group, resulting in different chemical and biological properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Materials: These compounds are used in energetic materials and have different applications compared to the medicinal uses of the target compound.
Properties
Molecular Formula |
C14H6F3N5S |
---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
3-pyridin-3-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6F3N5S/c15-9-4-3-8(10(16)11(9)17)13-21-22-12(19-20-14(22)23-13)7-2-1-5-18-6-7/h1-6H |
InChI Key |
HEELSOBXSWHOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.